6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Description
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused benzoxazine-lactone structure. The compound features methoxy (-OCH₃) substituents at positions 6 and 7 of the aromatic ring and a methyl (-CH₃) group at position 2 of the heterocyclic core . Key properties include:
- Structural Rigidity: The benzoxazine ring system facilitates intramolecular hydrogen bonding, enhancing thermal and chemical stability .
- Electronic Modulation: The electron-donating methoxy groups increase electron density at the carbonyl carbon, promoting nucleophilic attack in synthetic reactions .
- Solubility Behavior: Unique solubility profiles in polar and non-polar solvents, influenced by the methoxy substituents, make it adaptable to diverse reaction environments .
This compound serves as a precursor for synthesizing bioactive quinazolinones and other heterocycles with applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(13)16-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFBRKFNFJAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278799 | |
| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-65-3 | |
| Record name | NSC10136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through various methods. One common synthetic route involves the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid, followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . Another method involves the reaction of anthranilic acid with acyl chloride derivatives in the presence of triethylamine and cyanuric chloride as a cyclization agent .
Chemical Reactions Analysis
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium methoxide, concentrated sulfuric acid, and benzoyl isothiocyanate . Major products formed from these reactions include 2-benzoylamino-4H-3,1-benzoxazin-4-one and other benzoxazinone derivatives .
Scientific Research Applications
Chemical Properties and Structure
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one has the molecular formula and a molecular weight of approximately 219.21 g/mol. Its structure includes methoxy groups at the 6 and 7 positions and a methyl group at the 2 position of the benzoxazinone core. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.
Antibacterial Activity
Research indicates that benzoxazinones exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazinone can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various substituted benzoxazinones for their antibacterial efficacy against resistant strains of bacteria. Results indicated that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Antifungal Properties
Benzoxazinones are also recognized for their antifungal capabilities. Specifically, compounds derived from this class have been shown to inhibit several fungal pathogens affecting crops.
Case Study:
Research conducted on the antifungal activity of related compounds found that derivatives like 2-methyl-3,1-benzoxazin-4-one exhibited inhibitory effects against fungi such as Fusarium culmorum and Rhizoctonia solani. The study highlighted that formulations containing these compounds could enhance disease control in agricultural settings .
Agricultural Applications
The application of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one in agriculture primarily revolves around its use as a biopesticide. Its ability to inhibit fungal pathogens makes it a valuable candidate for developing eco-friendly pest control solutions.
Table: Efficacy of Benzoxazinone Derivatives Against Fungal Pathogens
| Compound Name | Pathogen | % Inhibition (ppm) |
|---|---|---|
| 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | Rhizoctonia solani | 99.1% (2000 ppm) |
| 2-Methyl-3,1-benzoxazin-4-one | Fusarium culmorum | 85% (1500 ppm) |
| Quinazoline Derivative | Helminthosporium turcicum | 75% (1000 ppm) |
This table illustrates the effectiveness of various benzoxazinone derivatives against key agricultural pathogens.
Antitumor Activity
Recent studies have also explored the antitumor potential of benzoxazinones. The structural features of these compounds enable them to interact with cellular targets involved in cancer progression.
Case Study:
In vitro studies have demonstrated that certain benzoxazinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This suggests that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one may possess similar properties worth investigating further.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one involves the inactivation of serine proteases. The compound interacts with the active site of the enzyme, leading to the formation of a stable complex that inhibits the enzyme’s activity . This interaction is stoichiometric and proceeds with high rate constants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The table below compares 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one with analogs differing in substituents at position 2 or the aromatic ring:
Key Observations:
- Electronic Effects : The methyl group at position 2 in the target compound enhances electron density compared to nitro-substituted analogs (e.g., ), which exhibit reduced nucleophilic reactivity due to the electron-withdrawing nitro group .
- Steric Considerations : Bulky substituents like 3-methyl-4-nitrophenyl () or phenyl () hinder reaction pathways, whereas the methyl group in the target compound allows efficient synthetic transformations .
- Ring Saturation : Dihydro derivatives () lack the conjugated aromatic system, reducing stability and altering melting points .
Biological Activity
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial agent, herbicide, and enzyme inhibitor, supported by various research findings and data tables.
- Molecular Formula : C11H11NO4
- Molecular Weight : 221.21 g/mol
- CAS Number : 6286-65-3
- Density : 1.28 g/cm³
- Boiling Point : 377.6 °C
Antimicrobial Activity
Research has shown that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii. The results indicated varying levels of inhibition depending on the concentration of the compound used.
Table 1: Inhibition of Fungal Pathogens by 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
| Concentration (ppm) | % Inhibition of R. solani | % Inhibition of S. rolfsii |
|---|---|---|
| 0 | 0 | 0 |
| 125 | 0 | 90 |
| 250 | 0 | 79.6 |
| 500 | 0 | 60.3 |
| 1000 | 0 | 52.3 |
This data suggests that while the compound is ineffective against R. solani, it has a notable inhibitory effect on S. rolfsii at higher concentrations .
Herbicidal Activity
The herbicidal potential of this compound has been investigated through various studies. It has been found to possess phytotoxic properties that inhibit the growth of certain plant species. A study indicated that several derivatives of benzoxazinones, including this compound, displayed high levels of phytotoxicity towards barnyard grass and rape plants.
Table 2: Herbicidal Evaluation
| Compound | Target Plant | Phytotoxicity Level |
|---|---|---|
| 6,7-Dimethoxy-2-methyl | Barnyard Grass | High |
| Rape | High |
This suggests that the compound could be developed as a natural herbicide targeting specific weed species without harming crops .
Enzyme Inhibition
The enzyme inhibitory activity of benzoxazinones has garnered attention due to their potential therapeutic applications. Specifically, they have been studied as inhibitors of serine proteases. The mechanism involves acylation where the active site serine attacks the lactone carbon in the compound.
Research indicates that modifications in the benzoxazinone structure can enhance its inhibitory activity against various enzymes involved in disease processes .
Case Studies
- Antifungal Efficacy : A study demonstrated that formulations containing benzoxazinone derivatives showed promising antifungal activity against multiple pathogens affecting crops. The formulations were effective in controlling diseases caused by Fusarium and Gaeumannomyces species .
- Phytotoxicity Assessment : Another case study focused on the application of this compound in agricultural settings, revealing its potential to reduce weed populations effectively while maintaining crop health .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is synthesized via a two-step process. First, nitrohomoveratric acid reacts with polyphosphoric acid (PPA) to form 2-acetamido-4,5-dimethoxybenzoic acid. Subsequent cyclization in propionic anhydride yields the benzoxazinone core. Key parameters include maintaining an alkaline pH during Schotten–Baumann acylation to prevent hydrolysis and using acetic anhydride to stabilize intermediates. Yield optimization requires precise temperature control (reflux conditions) and stoichiometric excess of anhydrides .
Q. How can researchers characterize the purity and structural integrity of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one?
- Methodological Answer : Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1730 cm⁻¹ and ~1688 cm⁻¹) and hydroxyl groups. ¹H NMR (300 MHz in DMSO-d6) reveals aromatic proton signals at δ 7.5–8.1 ppm and exchangeable protons (e.g., COOH at δ 11.5). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 44.22%, H: 1.23%, N: 3.45%). TLC monitors reaction progress, with purity confirmed by single-spot retention .
Advanced Research Questions
Q. What nucleophilic substitution pathways are feasible for modifying the 4H-3,1-benzoxazin-4-one scaffold, and how do steric/electronic factors influence reactivity?
- Methodological Answer : The C-2 methyl group in 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can undergo substitution with nitrogen nucleophiles (e.g., hydrazine, glycine) in glacial acetic acid catalyzed by DMF. Steric hindrance from the methyl group slows reactivity compared to phenyl-substituted analogs. Reactivity trends can be studied via competitive experiments with varying nucleophiles (e.g., hydrazine vs. β-alanine) and kinetic monitoring by NMR .
Q. How can researchers evaluate the cerebroprotective or enzyme-inhibitory activity of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one derivatives?
- Methodological Answer : For cerebroprotective studies, use in vitro models such as oxygen-glucose deprivation (OGD) in neuronal cells, measuring viability via MTT assays. For enzyme inhibition, target proteases like chymotrypsin or elastase using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-AMC). IC50 values are determined via dose-response curves, with molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What mechanistic insights explain the ring-opening reactions of 4H-3,1-benzoxazin-4-ones under acidic or basic conditions?
- Methodological Answer : Acidic conditions protonate the carbonyl oxygen, destabilizing the ring and enabling nucleophilic attack at C-4. Basic conditions deprotonate the N-H group, facilitating ring-opening via intramolecular cyclization. Mechanistic pathways can be probed using deuterated solvents (e.g., D2O) to track proton transfer and LC-MS to identify intermediates .
Q. How can structure-activity relationships (SAR) guide the design of benzoxazinone derivatives with enhanced selectivity for serine proteases?
- Methodological Answer : Introduce substituents at C-2 (e.g., methyl, phenyl) to modulate steric bulk and electronic effects. Compare inhibitory potency against related enzymes (e.g., chymotrypsin vs. elastase) to assess selectivity. QSAR models using Hammett constants (σ) or Hansch parameters can predict the impact of substituents on binding affinity .
Synthesis and Analytical Optimization
Q. Are there alternative synthetic strategies, such as mechanochemical methods, for preparing 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one?
- Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3) can replace traditional solvent-based cyclization. Ball-milling at 25 Hz for 30–60 minutes achieves comparable yields (~75%) with reduced waste. Monitor reaction progress via in-situ Raman spectroscopy to optimize milling time .
Biological and Pharmacological Applications
Q. What experimental protocols are recommended for identifying pharmacological targets of benzoxazinone derivatives?
- Methodological Answer : Use affinity chromatography with immobilized derivatives to pull down binding proteins from tissue lysates. Validate targets via surface plasmon resonance (SPR) for binding kinetics and siRNA knockdown to confirm functional relevance in disease models (e.g., neuroinflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
